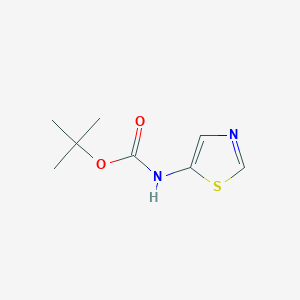

5-(Boc-amino)thiazole

Descripción general

Descripción

5-(Boc-amino)thiazole is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of aminothiazoles, such as 5-(Boc-amino)thiazole, has been achieved through various methods. Some of these methods include the condensation of α-halo ketones or α-tosylketones with thioureas or α-thiocyanato carbonyl compounds with aromatic or aliphatic amine hydrochlorides . Polymer or solid-supported synthetic protocols have also been used due to their easy execution, increased product yields, greater selectivity, simple work-up procedures, and recoverability of the catalysts .Molecular Structure Analysis

The molecular structure of 5-(Boc-amino)thiazole consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The Boc group is attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis

Thiazoles, including 5-(Boc-amino)thiazole, can undergo a variety of chemical reactions due to the presence of sulfur and nitrogen in the ring. These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Aplicaciones Científicas De Investigación

Biological and Pharmaceutical Applications

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Industrial Applications

Thiazoles are used in various industrial applications such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Antioxidant Activity

Thiazole derivatives, such as aminothiazole derivatives, have been shown to have antioxidant activity . For example, 4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole, a dendrodoine analog, has demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

Antifungal Medication

Abafungin, a thiazole derivative, is used as an antifungal medication, primarily for topical treatment of skin infections caused by various fungi .

Thyroid Inhibitor

2-Aminothiazole, a thiazole derivative, can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

Antidepressant and Antiulcer Activity

Thiazoles are found in many synthetic drugs such as the antidepressant drug pramipexole and the antiulcer agent nizatidine .

Antimicrobial Activity

Sulfathiazole, a thiazole derivative, is used as a short-acting sulfa drug .

Photosensitizers and Rubber Vulcanization

Thiazoles are used in the field of photosensitizers and rubber vulcanization .

Liquid Crystals and Sensors

Thiazoles are used in the creation of liquid crystals and sensors .

Sunscreens and Catalysts

Thiazoles are used in sunscreens and catalysts .

Dyes, Pigments, and Chromophores

Safety And Hazards

Direcciones Futuras

Thiazoles, including 5-(Boc-amino)thiazole, have been the subject of much research due to their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the synthesis of differently substituted aminothiazoles and the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propiedades

IUPAC Name |

tert-butyl N-(1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWDCMWXFIZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700601 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Boc-amino)thiazole | |

CAS RN |

942631-50-7 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)

![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)

![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)